Gingerdione

Beschreibung

Gingerdione has been reported in Aframomum melegueta, Aframomum angustifolium, and Zingiber officinale with data available.

structure given in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

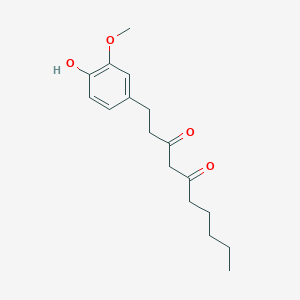

1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,20H,3-7,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNVXQHNIWUUSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50210854 | |

| Record name | Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61871-71-4 | |

| Record name | Gingerdione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61871-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerdione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061871714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerdione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50210854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GINGERDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2L6JCL6YY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | [6]-Gingerdione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Natural Sources of 1-Dehydro-6-Gingerdione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Dehydro-6-gingerdione is a bioactive compound belonging to the gingerol-related class of phenolic ketones found in the rhizomes of ginger (Zingiber officinale Roscoe). While present in relatively low concentrations in fresh ginger, its prevalence can be significantly enhanced through specific processing techniques, making it a compound of increasing interest for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources, quantitative data, experimental protocols for extraction and analysis, and the key signaling pathways modulated by 1-dehydro-6-gingerdione.

Natural Occurrence and Quantitative Analysis

The primary natural source of 1-dehydro-6-gingerdione is the rhizome of Zingiber officinale. The concentration of this compound varies considerably depending on the post-harvest processing of the rhizome. Steam processing, in particular, has been shown to substantially increase the content of 1-dehydro-6-gingerdione compared to conventional drying methods.

Table 1: Quantitative Data of 1-Dehydro-6-Gingerdione in Various Ginger Preparations

| Ginger Preparation | Concentration of 1-Dehydro-6-Gingerdione | Reference(s) |

| Conventional Ginger Extract | 0.19 ± 0.03 mg/g | [1] |

| Steam-Processed Ginger Extract | 1.18 ± 0.15 mg/g | [1] |

| Ginger Oleoresin (CO2 Supercritical Fluid Extraction) | 44.93 ± 0.96 mg/g | [2] |

Biosynthesis of 1-Dehydro-6-Gingerdione

The biosynthesis of 1-dehydro-6-gingerdione is closely linked to the well-established pathway of gingerols. It is hypothesized that[2]-gingerol serves as a precursor to 1-dehydro-6-gingerdione. The proposed biosynthetic route involves the condensation of ferulic acid, malonate, and hexanoate to form[2]-dehydrogingerdione, a key intermediate. This is followed by a reduction step to yield[2]-gingerol. The formation of 1-dehydro-6-gingerdione likely involves an enzymatic dehydrogenation of the β-hydroxyketone moiety of[2]-gingerol.

References

A Technical Guide to the Biosynthesis of Gingerdiones in Zingiber officinale

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginger (Zingiber officinale Roscoe) is a globally significant spice and medicinal plant, renowned for its rich profile of bioactive phenolic compounds. Among these are the gingerdiones, a class of molecules structurally related to the more abundant gingerols, which contribute to the plant's pungency and pharmacological properties. Understanding the biosynthetic pathway of these compounds is critical for metabolic engineering, drug discovery, and the development of standardized extracts. This technical guide provides a detailed overview of the gingerdione biosynthesis pathway, integrating findings from genomic, transcriptomic, and metabolomic studies. It outlines the key enzymatic steps from the general phenylpropanoid pathway to the specialized reactions catalyzed by polyketide synthases that form the this compound backbone. This document includes quantitative data on key metabolites, detailed experimental methodologies used for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.

Introduction

The rhizome of Zingiber officinale is a complex biochemical factory, producing a variety of secondary metabolites, including gingerols, shogaols, paradols, and gingerdiones.[1][2][3] Gingerdiones, such as 6-gingerdione and 10-gingerdione, are noted for their antioxidant and anti-inflammatory activities.[4][5] These compounds are structurally characterized by a β-diketone moiety. The biosynthesis of gingerdiones is intrinsically linked to the pathway of gingerols, the most abundant pungent compounds in fresh ginger.[6][7] Specifically, compounds like 6-dehydrothis compound serve as key intermediates in the formation of 6-gingerol.[6] Elucidating this pathway provides a roadmap for enhancing the production of these valuable compounds through breeding or biotechnological approaches.

The this compound Biosynthesis Pathway

The formation of gingerdiones is a multi-step process that begins with the essential amino acid L-phenylalanine and proceeds through the general phenylpropanoid pathway before diverting into a specialized branch leading to gingeroids (the collective term for gingerols and related compounds).[8]

Upstream Phenylpropanoid Pathway

The initial phase of the pathway converts L-phenylalanine into feruloyl-CoA, a critical precursor for a vast array of plant phenolics. This sequence is catalyzed by a series of conserved enzymes.[8][9]

-

L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding p-coumaroyl-CoA.

-

A series of subsequent hydroxylation and methylation steps, involving enzymes such as p-Coumaroyl Shikimate Transferase (CST) , Caffeoyl-CoA O-Methyltransferase (CCOMT) , and others, convert p-coumaroyl-CoA into the key intermediate, feruloyl-CoA .[8][9]

Downstream this compound Formation

The synthesis of the characteristic this compound structure is mediated by a Type III Polyketide Synthase (PKS). This enzyme catalyzes a "biological Claisen reaction," condensing feruloyl-CoA with other precursors.[6][10]

-

Initiation : The PKS enzyme accepts feruloyl-CoA as a starter molecule.

-

Elongation : The enzyme catalyzes the condensation of the starter unit with malonyl-CoA extender units.

-

Cyclization and Product Release : Through a series of decarboxylative condensations, a polyketide intermediate is formed. For the synthesis of[10]-gingerdione, hexanoyl-CoA (derived from hexanoic acid) is also involved in the condensation process.[6][11] This reaction yields 6-dehydrothis compound , a primary this compound and a direct precursor to[10]-gingerol.[6]

-

Reduction : 6-dehydrothis compound can then be reduced by an aldo-keto reductase (AOR) to form the corresponding gingerol.[8]

The core pathway is visualized in the diagram below.

Caption: Biosynthesis pathway of gingerdiones and gingerols in Zingiber officinale.

Quantitative Analysis of Pathway Metabolites

Recent studies combining metabolomics and transcriptomics have provided quantitative insights into the accumulation of gingerdiones and related compounds during rhizome development. The concentration of these metabolites varies significantly across different growth stages, highlighting a dynamic regulation of the biosynthetic pathway.

Table 1: Concentration of Selected Gingerol Analogs in Ginger Rhizomes at Different Developmental Stages

| Compound | Rh1 (Stage 1) | Rh2 (Stage 2) | Rh3 (Stage 3) | Rh4 (Stage 4) | Rh5 (Stage 5) |

| 6-Gingerol | High | Medium-High | Medium | Medium-Low | Low |

| 6-Gingerdione | Present | Present | Present | Present | Present |

| 10-Gingerdione | Present | Present | Present | Present | Present |

| 6-Shogaol | Low | Increasing | Increasing | High | High |

| 10-Shogaol | Low | Increasing | Increasing | High | High |

| Note: This table represents relative concentration trends as observed in metabolomic studies. Absolute concentrations can vary based on cultivar and environmental conditions. Data synthesized from reference[8]. |

Table 2: Human Pharmacokinetic Data for Gingerol Analogs After Oral Administration

| Compound | Peak Plasma Conc. (ng/mL) | Time to Peak (hr) |

| 6-Gingerol | Not Detected (Free Form) | - |

| 8-Gingerol | Not Detected (Free Form) | - |

| 10-Gingerol | 9.5 ± 2.2 | 1 |

| 6-Shogaol | 13.6 ± 6.9 | 1 |

| Note: Data from a study involving oral dosing of 2.0 g of ginger extract. The absence of free 6- and 8-gingerol in plasma suggests rapid metabolism. Data from reference[5]. |

Experimental Protocols for Pathway Elucidation

The this compound and gingerol biosynthetic pathway has been elucidated through a combination of classic biochemical techniques and modern 'omics' approaches.

Isotopic Labeling and Feeding Experiments

This classical approach was fundamental in establishing the core precursors of the gingerol backbone.

-

Objective : To identify the primary metabolic precursors of[10]-gingerol.

-

Methodology :

-

Precursor Synthesis : Radio-labeled precursors such as L-[U-¹⁴C]-phenylalanine, sodium [1-¹⁴C]-acetate, [1-¹⁴C]hexanoate, and [2-¹⁴C]dihydroferulic acid were synthesized or procured.[11]

-

Plant Feeding : The labeled compounds were administered to young, actively growing Zingiber officinale plants, typically through injection into the rhizome or via the root system.

-

Incubation : Plants were allowed to metabolize the labeled precursors for a defined period.

-

Extraction and Isolation : Rhizomes were harvested, and the pungent principles were extracted using organic solvents.[10]-gingerol was isolated and purified using chromatographic techniques.

-

Degradation and Analysis : The purified[10]-gingerol was chemically degraded into smaller, identifiable fragments (e.g., zingerone and hexanoic acid).[11]

-

Radioactivity Measurement : The radioactivity of the intact[10]-gingerol and its degradation products was measured using scintillation counting to determine the incorporation of the label and its position within the molecule.[11]

-

Integrated 'Omics' Approach

Modern systems biology approaches have identified the specific genes and enzymes involved in the pathway.

-

Objective : To identify candidate genes for gingerol and this compound biosynthesis and understand their regulation.

-

Methodology :

-

Sample Collection : Tissues (rhizome, stem, leaf) were collected from Zingiber officinale at various developmental stages.[8][12]

-

Metabolite Profiling : Metabolites were extracted from the tissues and analyzed using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) to identify and quantify gingerdiones, gingerols, and other analogs.[8]

-

Transcriptome Sequencing (RNA-Seq) : Total RNA was extracted from the same tissues, and RNA-Seq was performed to generate a comprehensive profile of expressed genes.[8][12]

-

Bioinformatic Analysis :

-

A reference transcriptome was assembled.

-

Differentially Expressed Genes (DEGs) between tissues and developmental stages were identified.

-

Weighted Gene Co-expression Network Analysis (WGCNA) was used to find modules of co-expressed genes that correlate with the accumulation patterns of specific metabolites (e.g., gingerdiones).[8]

-

Genes within these modules were annotated to identify candidates encoding pathway enzymes (e.g., PAL, 4CL, PKS, AOR).[8][13]

-

-

Gene Validation : The function of candidate genes, particularly transcription factors regulating the pathway, was validated using techniques like yeast one-hybrid (Y1H) assays and dual-luciferase reporter assays to confirm their interaction with the promoters of biosynthetic genes.[14]

-

The workflow for the integrated 'omics' approach is depicted below.

Caption: Integrated 'omics' workflow for pathway elucidation in Zingiber officinale.

Regulation of this compound Biosynthesis

The biosynthesis of gingerdiones is tightly regulated at the transcriptional level. Studies have shown that the expression of key biosynthetic genes is highest in the rhizome, coinciding with the primary site of this compound and gingerol accumulation.[12] Furthermore, gene expression is developmentally controlled, with many pathway genes showing peak expression during the early stages of rhizome growth.[12]

Recent genomic studies have identified specific transcription factors that act as master regulators of the pathway. For instance, ZoMYB106 and ZobHLH148 have been shown to bind to the promoters of key rate-limiting enzyme genes, such as ZoCCOMT1 and ZoCCOMT2, to activate their transcription and thereby enhance the production of downstream compounds.[14]

Conclusion and Future Directions

The biosynthetic pathway of gingerdiones in Zingiber officinale is a specialized branch of the phenylpropanoid pathway, culminating in the PKS-mediated formation of a β-diketone structure. Key intermediates like 6-dehydrothis compound are pivotal, serving as precursors to other important compounds like 6-gingerol. While the general framework of the pathway is established, significant opportunities for further research exist. Future work should focus on the detailed biochemical characterization of the specific PKS and AOR enzymes involved, including their substrate specificity and kinetic properties. A deeper understanding of the regulatory networks controlling the pathway will be essential for developing metabolic engineering strategies aimed at overproducing specific high-value gingerdiones for pharmaceutical applications.

References

- 1. Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potential Role of Ginger (Zingiber officinale Roscoe) in the Prevention of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Examination of the Pharmacokinetics of Active Ingredients of Ginger in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phytojournal.com [phytojournal.com]

- 7. Revisiting the therapeutic potential of gingerols against different pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Haplotype-resolved genome of diploid ginger (Zingiber officinale) and its unique gingerol biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of [6]-gingerol, pungent principle of Zingiber officinale - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. Transcriptome Analysis Provides Insights into Gingerol Biosynthesis in Ginger (Zingiber officinale) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A genome assembly of ginger (Zingiber officinale Roscoe) provides insights into genome evolution and 6-gingerol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Gingerdione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Gingerdione, a bioactive compound found in ginger. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental methodologies, and the visualization of key biological pathways.

Physical and Chemical Properties of this compound and Its Analogs

The following tables summarize the known physical and chemical properties of various forms of this compound. It is important to note that some of the data, particularly for melting and boiling points, are estimated values as precise experimental data is not consistently available in the literature.

| Property | -Gingerdione | [1]-Gingerdione | -Gingerdione | [2]-Gingerdione | 1-Dehydro-6-gingerdione |

| Molecular Formula | C₁₇H₂₄O₄[3] | C₁₃H₁₆O₄ | C₁₉H₂₈O₄ | C₂₁H₃₂O₄ | C₁₇H₂₂O₄[4] |

| Molecular Weight | 292.37 g/mol [3] | 236.26 g/mol | 320.4 g/mol | 348.48 g/mol | 290.35 g/mol [4] |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione[3] | 6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione | 1-(4-hydroxy-3-methoxyphenyl)dodecane-3,5-dione | 1-(4-hydroxy-3-methoxyphenyl)tetradecane-3,5-dione | (E)-1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione[4] |

| Melting Point | Not Available[5][6] | Not Available | Not Available | Not Available | Not Available |

| Boiling Point | 436.00 to 437.00 °C @ 760.00 mm Hg (estimated)[5] | Not Available | Not Available | Not Available | Not Available |

| Solubility | 12.39 mg/L @ 25 °C (estimated) in water[5] | Not Available | Not Available | Not Available | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| CAS Number | 61871-71-4[3] | 113465-66-0 | 77334-06-6 | 5317591 (PubChem CID) | 76060-35-0[4] |

Spectroscopic Data

| Compound | 13C NMR | Mass Spectrometry (GC-MS) | IR Spectra |

| [7]-Gingerdione | Data available[3] | Principal peaks at m/z 137, 150, 292[3] | Vapor phase IR data available[3] |

| 1-Dehydro-6-gingerdione | Data available[4] | Principal peaks at m/z 177, 191, 216[4] | Data available |

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis, isolation, and biological evaluation of this compound and its derivatives. While specific protocols from every cited study are not always available, the following represents standard and widely accepted procedures.

Synthesis of[1]-Gingerdione from[1]-Gingerol

A common method for the semi-synthesis of[7]-Gingerdione involves the oxidation of the more abundant[7]-Gingerol. The reaction proceeds through a three-step sequence:

-

Protection of the phenolic hydroxyl group: The hydroxyl group on the phenyl ring of[7]-gingerol is selectively protected, often using a silyl ether protecting group like tert-butyldimethylsilyl (TBDMS) ether. This prevents its oxidation in the subsequent step.

-

Oxidation of the secondary alcohol: The secondary alcohol on the alkyl chain is then oxidized to a ketone. A common reagent for this transformation is Dess-Martin periodinane (DMP), which is known for its mild reaction conditions.

-

Deprotection: The protecting group on the phenolic hydroxyl is removed to yield[7]-gingerdione.[1][8]

Isolation of Gingerdiones from Zingiber officinale

Gingerdiones can be isolated from the rhizomes of Zingiber officinale through a series of extraction and chromatographic techniques. A general workflow is as follows:

-

Extraction: Dried and powdered ginger rhizomes are extracted with a suitable organic solvent, such as ethanol or methanol, often using methods like maceration or soxhlet extraction.[9][10] Microwave-assisted extraction (MAE) has also been shown to be an efficient method.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. A common sequence involves partitioning between n-hexane, ethyl acetate, and water.[2]

-

Chromatographic Purification: The fraction containing the gingerdiones is further purified using chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the pure compounds.[2]

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. The protocol for evaluating the effect of 1-Dehydro-6-gingerdione on MDA-MB-231 breast cancer cells would generally follow these steps:

-

Cell Seeding: MDA-MB-231 cells are seeded in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 1-Dehydro-6-gingerdione for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same final concentration.

-

MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[11][12]

-

Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or a solution of SDS in HCl, is added to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[11]

Colony Formation Assay

The colony formation assay assesses the long-term survival and proliferative capacity of cells after treatment with a cytotoxic agent. A typical protocol for MDA-MB-231 cells treated with 1-Dehydro-6-gingerdione is as follows:

-

Cell Seeding: A low density of MDA-MB-231 cells (e.g., 500-1000 cells/well) is seeded into 6-well plates.

-

Compound Treatment: The cells are treated with different concentrations of 1-Dehydro-6-gingerdione for a defined period.

-

Incubation: The treatment medium is then replaced with fresh medium, and the cells are incubated for an extended period (typically 10-14 days) to allow for the formation of colonies.

-

Fixation and Staining: The colonies are fixed with a solution such as methanol and stained with a dye like crystal violet.[14][15]

-

Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted either manually or using an automated colony counter.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. To investigate the effects of gingerdiones on signaling pathways, the following general protocol for key proteins like GPX4, FTH1, HO-1, IKKβ, and IκBα can be used:

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-GPX4, anti-phospho-IκBα) overnight at 4°C.[16][17][18][19]

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager. The band intensity can be quantified using densitometry software.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows associated with this compound and its derivatives.

Caption: Ferroptosis induction by 1-Dehydro-6-gingerdione.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [6]-Dehydrothis compound | C17H22O4 | CID 9796015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: Showing metabocard for [6]-Gingerdione (HMDB0039275) [hmdb.ca]

- 6. Showing Compound [6]-Gingerdione (FDB018820) - FooDB [foodb.ca]

- 7. scispace.com [scispace.com]

- 8. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. 1-Dehydro-6-gingerdione | 76060-35-0 [chemicalbook.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectral Analysis of Gingerdione Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectral analysis of gingerdione compounds, a class of bioactive molecules found in ginger (Zingiber officinale). Gingerdiones, along with gingerols and shogaols, contribute to the characteristic pungency and pharmacological properties of ginger. A thorough understanding of their spectral characteristics is crucial for identification, quantification, and elucidation of their structure-activity relationships in drug discovery and development. This document outlines the key spectroscopic techniques employed, presents quantitative data in a structured format, details experimental protocols, and visualizes the analytical workflow.

Mass Spectrometry (MS) Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and characterization of this compound compounds in complex mixtures like ginger extracts.

Experimental Protocol: LC-MS/MS for this compound Analysis

A common methodology for the analysis of gingerdiones involves High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

1. Sample Preparation:

-

Ginger rhizomes are typically dried and powdered.

-

Extraction is performed using a solvent such as methanol.

-

The resulting extract is filtered prior to injection into the LC-MS/MS system.

2. Liquid Chromatography:

-

Column: A reverse-phase column, such as an Xterra RP18, is frequently used.

-

Mobile Phase: A gradient elution is employed, often using a mixture of water and a polar organic solvent like acetonitrile or methanol.

-

Temperature: Column temperature can be controlled, for instance, with a gradient from 50°C to 130°C.[1]

3. Mass Spectrometry:

-

Ionization: Negative ion electrospray ionization (ESI) is a common mode for analyzing gingerol-related compounds, including gingerdiones.[2][3]

-

Analysis Mode: Tandem mass spectrometry (MS/MS) with Collision-Induced Dissociation (CID) is used to fragment the molecular ions and obtain structural information.[2][4]

-

Scanning Mode: Neutral loss scanning is a valuable technique for the selective detection of gingerols, shogaols, paradols, and gingerdiones.[2][3] A characteristic benzylic cleavage leads to a neutral loss of 136 u for shogaols, paradols, and gingerdiones.[2]

Mass Spectral Data for this compound Compounds

The following table summarizes the mass spectrometric data for various this compound compounds identified in ginger extracts. The data is based on negative ion ESI-MS/MS analysis.

| Compound | Deprotonated Molecular Ion (m/z) | Key Fragment Ions / Neutral Loss | Reference |

| [4]-Gingerdione | Not explicitly stated, but structurally related to other gingerdiones. | Tentatively identified based on mass and retention time.[2] | [2] |

| [5]-Gingerdione | Not explicitly stated, but structurally related to other gingerdiones. | Tentatively identified based on mass and retention time.[2] | [2] |

| [1]-Gingerdione | 347 | Tentatively identified.[2] | [2] |

| 1-Dehydro-[4]-gingerdione | 290.1518 (M+H)+ | - | [6] |

| 1-Dehydro-[5]-gingerdione | 318.1831 (M+H)+ | - | [6] |

| 1-Dehydro-[1]-gingerdione | 346.2144 (M+H)+ | - | [6] |

Note: The ionization mode can affect the observed m/z value. The table specifies (M+H)+ where the data is from positive ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of isolated this compound compounds. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Spectroscopy

1. Sample Preparation:

-

This compound compounds are first isolated and purified from ginger extract, typically using chromatographic techniques such as silica gel column chromatography.

-

The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

2. Data Acquisition:

-

¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz).

-

2D NMR experiments, such as COSY, HSQC, and HMBC, can be performed to further confirm the structure.[7]

¹H NMR Data for 1-Dehydro-6-gingerdione

The following table presents the ¹H NMR spectral data for 1-dehydro-6-gingerdione as reported in the literature.[8]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-10 | 0.91 | t | 6.8 |

| H-8, H-9 | 1.33 | m | - |

| H-7 | 1.65 | m | - |

| H-6 | 2.37 | m | - |

| OCH₃ | 3.93 | s | - |

| H-4 | 5.62 | s | - |

| H-2 | 6.34 | d | 16 |

| H-5' | 6.92 | dd | 8, 4.8 |

| H-2' | 7.02 | d | 2 |

| H-6' | 7.08 | dd | 8, 2 |

| H-1 | 7.52 | dd | 16, 4.8 |

Spectra were recorded in CDCl₃ at 400 MHz.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems present in this compound molecules.

Experimental Protocol: IR and UV-Vis Spectroscopy

1. Sample Preparation:

-

For IR spectroscopy, the purified compound can be analyzed as a KBr pellet.

-

For UV-Vis spectroscopy, the compound is dissolved in a suitable solvent, such as methanol.

2. Data Acquisition:

-

IR spectra are recorded using an FTIR spectrometer.

-

UV-Vis absorption spectra are recorded using a UV-Vis spectrophotometer.

Spectroscopic Data

While specific and complete IR and UV-Vis spectra for a range of isolated gingerdiones are not extensively detailed in the provided search results, general characteristics can be inferred from related compounds and ginger extracts.

| Spectroscopy | Key Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Reference |

| Infrared (IR) | C=O stretching (ketone) | ~1642 | [9] |

| C-O stretching (alcohol/ether) | ~1060 | [9] | |

| -C-H stretching (alkane) | 2877, 2966 | [9] | |

| =C-H bending (alkene) | 650-900 | [9] | |

| UV-Visible (UV-Vis) | λmax | ~282 | [10] |

Note: The IR data is attributed to gingerol, which shares key functional groups with gingerdiones. The UV-Vis data is for gingerols, which have a similar chromophore to gingerdiones. A simple UV spectroscopic method has been developed for the estimation of gingerol from ginger rhizome extract with a λmax of 281.40 nm in methanol.[11]

Visualizations

Workflow for Spectral Analysis of this compound Compounds

The following diagram illustrates the general workflow for the isolation and spectral analysis of this compound compounds from ginger.

Caption: Workflow for the isolation and spectral characterization of this compound compounds.

This guide provides a foundational understanding of the spectral analysis of this compound compounds. For researchers and drug development professionals, these techniques are essential for quality control, characterization of active pharmaceutical ingredients, and the development of new therapeutic agents derived from natural products.

References

- 1. Analysis of a ginger extract by high-performance liquid chromatography coupled to nuclear magnetic resonance spectroscopy using superheated deuterium oxide as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Quantification of Gingerols and Related Compounds in Ginger Dietary Supplements Using High Performance Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [2]-Gingerdione | C13H16O4 | CID 15982729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Analysis of Chemical Properties of Edible and Medicinal Ginger by Metabolomics Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. DEVELOPMENT AND VALIDATION OF UV SPECTROSCOPIC METHOD FOR THE QUICK ESTIMATION OF GINGEROL FROM ZING IBER OFFICINALE RHIZOME EXTRACT | Semantic Scholar [semanticscholar.org]

The Discovery and Isolation of Gingerdione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gingerdione, a phenolic compound found in ginger (Zingiber officinale), has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, and isolation of this compound. It details the experimental protocols for its extraction from natural sources and its semi-synthesis from the more abundant precursor, 6-gingerol. Furthermore, this guide elucidates the key signaling pathways modulated by this compound, namely the NF-κB and ferroptosis pathways, with detailed diagrams. Quantitative data on its physicochemical properties and biological activities are systematically presented in tabular format to facilitate comparative analysis. This document serves as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Ginger (Zingiber officinale) has a long history of use in traditional medicine and as a culinary spice.[1] Its therapeutic properties are attributed to a variety of bioactive compounds, including the gingerols, shogaols, and the less abundant gingerdiones.[1] Gingerdiones are characterized by a 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione backbone and exist in various forms, such as[2]-gingerdione.[3] While not as prevalent as gingerols, gingerdiones exhibit significant anti-inflammatory, antioxidant, and anticancer activities, making them compelling candidates for further investigation and drug development.[4]

History of Discovery and Isolation

While a precise singular "discovery" paper for this compound is not readily apparent in the reviewed literature, its identification is intrinsically linked to the broader phytochemical analysis of ginger rhizomes. Early studies focused on the more abundant pungent compounds like gingerols. Subsequent, more detailed analytical work, employing techniques such as gas chromatography-mass spectrometry (GC-MS), led to the identification and characterization of a wider array of constituents, including the gingerdiones.[5] For instance, 1-dehydrothis compound has been isolated from the rhizomes of Zingiber officinale.[5] The isolation of various gingerdiones, including[2]-gingerdione, has been reported from both Zingiber officinale and other plants of the Zingiberaceae family, such as Aframomum melegueta and Curcuma longa.[3][6] Due to their relatively low abundance in natural sources, semi-synthetic methods have been developed to produce gingerdiones in larger quantities for research purposes.[4]

Physicochemical Properties

The physicochemical properties of[2]-gingerdione are crucial for understanding its pharmacokinetic and pharmacodynamic profiles. A summary of its key properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C17H24O4 | [3] |

| Molecular Weight | 292.37 g/mol | [3] |

| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)decane-3,5-dione | [7] |

| CAS Number | 61871-71-4 | [3] |

| logP | 3.76 | [7] |

| Polar Surface Area | 63.6 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

| Rotatable Bond Count | 10 | [7] |

Table 1: Physicochemical Properties of[2]-Gingerdione

Experimental Protocols

Isolation of 1-Dehydro-[8]-gingerdione from Zingiber officinale

This protocol describes a general method for the isolation of 1-dehydro-[8]-gingerdione from dried ginger rhizomes.

Materials:

-

Dried rhizomes of Zingiber officinale

-

70% Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The dried rhizomes of Zingiber officinale are extracted with 70% methanol.[9]

-

Partitioning: The resulting extract is partitioned with a 1:1 mixture of water and dichloromethane.[9]

-

Chromatographic Purification: The dichloromethane fraction is subjected to repetitive chromatographic purification using a silica gel column.[9]

-

Purity Analysis: The purity of the isolated 1-dehydro-[8]-gingerdione is determined by HPLC analysis.[9]

References

- 1. scispace.com [scispace.com]

- 2. neist.res.in [neist.res.in]

- 3. This compound | C17H24O4 | CID 162952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Gingerol and Semisynthetic 6-Gingerdione Counteract Oxidative Stress Induced by ROS in Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound [6]-Gingerdione (FDB018820) - FooDB [foodb.ca]

- 8. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Potential of Gingerdiones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginger (Zingiber officinale Roscoe) is a widely utilized spice and medicinal herb containing a plethora of bioactive compounds.[1] Among these are the gingerdiones, a class of phenolic compounds that contribute to ginger's pharmacological profile.[2][3] This technical guide provides an in-depth overview of the pharmacological potential of gingerdiones, focusing on their anticancer, anti-inflammatory, and antioxidant properties. It details the underlying mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the signaling pathways involved. The primary compounds discussed include 1-dehydro-6-gingerdione (1-D-6-G), 6-dehydrogingerdione (DGE), and 1-dehydro-[3]-gingerdione (D10G).[4][5][6]

Pharmacological Activities

Gingerdiones have demonstrated a range of biological activities in preclinical studies, positioning them as promising candidates for further investigation in drug discovery and development.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound derivatives, particularly against breast cancer.[1][4]

-

1-Dehydro-6-Gingerdione (1-D-6-G): This compound has been shown to exert significant anticancer effects on MDA-MB-231 human breast cancer cells and in xenograft mouse models.[4][7] The primary mechanism identified is the induction of ferroptosis, a form of iron-dependent regulated cell death characterized by lipid peroxidation.[1][4] 1-D-6-G treatment leads to a concentration-dependent increase in reactive oxygen species (ROS), a key initiator of ferroptosis.[1]

-

6-Dehydrothis compound (DGE): DGE has been found to inhibit the growth of both MDA-MB-231 and MCF-7 human breast cancer cells.[5] Its mechanism involves the induction of G2/M phase cell cycle arrest and apoptosis.[5] The apoptotic pathway is triggered by the generation of ROS, which in turn activates c-Jun N-terminal kinase (JNK) signaling.[5] This leads to an altered Bax/Bcl-2 ratio and subsequent activation of caspase-9.[5]

Anti-inflammatory Activity

Gingerdiones exhibit potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[8]

-

1-Dehydro-[9]-gingerdione and 1-Dehydro-[3]-gingerdione: These compounds have been shown to significantly suppress the expression of pro-inflammatory enzymes and cytokines. In murine macrophages (RAW 264.7), 1-dehydro-[9]-gingerdione inhibits the production of prostaglandin E2 (PGE2) and suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins.[8][10] The underlying mechanism for gingerdiones, particularly 1-dehydro-[3]-gingerdione, is the inhibition of the NF-κB signaling pathway.[6][11] This is achieved through the direct inhibition of IκB kinase β (IKKβ), preventing the phosphorylation of IκBα and the subsequent activation of NF-κB.[6][11][12]

Antioxidant Activity

The phenolic structure of gingerdiones contributes to their significant antioxidant properties.[13][14]

-

1-Dehydro-[9]-gingerdione: This compound has demonstrated strong antioxidant potential in various assays.[10] It shows potent activity in both 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical-scavenging and trolox equivalent antioxidant capacity (TEAC) assays.[10] The ability of gingerdiones to scavenge free radicals and reduce oxidative stress is a key component of their overall pharmacological profile, contributing to their anticancer and anti-inflammatory effects.[2][15][16]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data from various in vitro studies, providing a comparative look at the potency of different gingerdiones.

| Compound | Assay | Cell Line | IC50 / Activity | Reference |

| Anticancer Activity | ||||

| 1-Dehydro-6-gingerdione (1-D-6-G) | ROS Production (Fold Increase) | MDA-MB-231 | 1.2x (10 µM), 1.5x (20 µM), 2.0x (40 µM) | [1] |

| Anti-inflammatory Activity | ||||

| 1-Dehydro-[9]-gingerdione | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 25.06 ± 4.86 µM | [17] |

| 6-Dehydroshogaol | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 5.80 ± 1.27 µM | [17] |

| 6-Shogaol | Nitric Oxide (NO) Inhibition | RAW 264.7 | IC50: 10.42 ± 1.41 µM | [17] |

| 6-Dehydroshogaol | PGE2 Inhibition | RAW 264.7 | 53.3% inhibition at 14 µM | [10] |

| 6-Shogaol | PGE2 Inhibition | RAW 264.7 | 48.9% inhibition at 14 µM | [10] |

| Antioxidant & Other Activities | ||||

| 1-Dehydro-[9]-gingerdione | Quinone Reductase (QR) Induction | Hepa-1c1c7 | CD value: 13.24 ± 0.45 µM | [18] |

| 1-Dehydro-[9]-gingerdione | Histone Deacetylase (HDAC) Inhibition | HeLa Nuclear Extract | IC50: 42 µM | [17] |

*Note: 6-Shogaol and 6-Dehydroshogaol are structurally related compounds from ginger often studied alongside gingerdiones, included here for comparison.

Signaling Pathways Modulated by Gingerdiones

The pharmacological effects of gingerdiones are mediated through their interaction with specific cellular signaling pathways. The following diagrams illustrate these key pathways.

References

- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. juke.kedokteran.unila.ac.id [juke.kedokteran.unila.ac.id]

- 3. Frontiers | Ginger from Farmyard to Town: Nutritional and Pharmacological Applications [frontiersin.org]

- 4. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6-Dehydrothis compound, an active constituent of dietary ginger, induces cell cycle arrest and apoptosis through reactive oxygen species/c-Jun N-terminal kinase pathways in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. iscientific.org [iscientific.org]

- 15. mdpi.com [mdpi.com]

- 16. Ginger (Zingiber officinale) and Zingerone Antioxidant Properties Studied Using Hydrodynamic Voltammetry, Zingerone Crystal Structure and Density Functional Theory (DFT)-Results Support Zingerone Experimental Catalytic Behavior Similar to Superoxide Dismutases (SODs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of Gingerdione Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the computational methodologies used to predict the biological activities of Gingerdiones, a class of bioactive compounds found in ginger (Zingiber officinale). It integrates in silico findings with experimental validations, offering a technical guide for researchers in natural product-based drug discovery.

Introduction to Gingerdiones and Their Bioactive Potential

Gingerdiones are phenolic compounds derived from ginger, recognized for a range of pharmacological effects. These compounds, including variants like 1-dehydro-6-gingerdione and 1-dehydro-10-gingerdione, have demonstrated significant therapeutic potential. Their bioactivities span anti-inflammatory, anticancer, and antioxidant effects, making them compelling candidates for drug development.[1][2][3][4] Computational, or in silico, approaches have become instrumental in elucidating the mechanisms behind these activities, accelerating the process of drug discovery and development by predicting interactions with biological targets.[5][6]

Predicted Bioactivities and Molecular Targets

In silico studies have identified several key biological targets for gingerdiones, predicting their efficacy in various disease models.

Anticancer Activity via Ferroptosis Induction

Recent studies have highlighted the potent anticancer properties of 1-dehydro-6-gingerdione (1-D-6-G) against breast cancer.[1][7] Computational analyses, including molecular docking, have been pivotal in understanding its mechanism of action. These studies confirmed that 1-D-6-G interacts with and modulates key proteins in the ferroptosis signaling pathway, a form of programmed cell death, thereby inducing cytotoxicity in cancer cells.[1][7]

Anti-Inflammatory Effects through NF-κB Pathway Inhibition

Gingerdiones are potent anti-inflammatory agents. Specifically, 1-dehydro-[8]-gingerdione has been shown to directly inhibit IκB kinase β (IKKβ), a critical enzyme in the NF-κB signaling pathway.[3][9] This pathway is a cornerstone of the inflammatory response, and its inhibition by gingerdiones effectively suppresses the expression of downstream inflammatory genes like iNOS and COX-2.[10][11]

Cholesterol Biosynthesis Inhibition

Computational docking studies have predicted that 6-Gingerdione can act as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[12] This suggests a potential role for gingerdiones in managing hyperlipidemia and related cardiovascular diseases.

Quantitative Data from In Silico and In Vitro Studies

The following tables summarize key quantitative data from computational predictions and their experimental validations.

Table 1: Molecular Docking and Binding Affinity Data

| Compound | Target Protein | Docking Software/Method | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) | Reference |

| 1-Dehydro-6-gingerdione | Ferroptosis-related proteins | Schrödinger Glide | Not specified | Not specified | [1] |

| 6-Gingerdione | HMG-CoA Reductase | Auto-Dock 5.4 | -8.51 to -9.24 | 169.42 - 575.41 µM | [12] |

| Gingerenone A | Caspase-1 | AutoDock Tools | -10.08 | 0.04101 µM | [13] |

| Gingerenone A | S. aureus SaHPPK | GOLD, CDOCKER | Not specified | Not specified | [6] |

Table 2: In Vitro Bioactivity and Inhibition Data

| Compound | Biological Activity | Assay | IC50 / Potency | Reference |

| 1-Dehydro-[13]-gingerdione | Histone Deacetylase Inhibition | HeLa nuclear extract assay | 42 µM | [10] |

| 1-Dehydro-[13]-gingerdione | Nitric Oxide Synthesis Inhibition | LPS-activated macrophages | 5.80 ± 1.27 to 25.06 ± 4.86 µM | [10] |

| 1-Dehydro-[13]-gingerdione | Quinone Reductase Induction | - | CD = 13.24 ± 0.45 µM | [10] |

Methodologies and Experimental Protocols

Detailed protocols are crucial for the reproducibility and validation of in silico predictions.

In Silico Prediction Workflow

A typical computational workflow for predicting Gingerdione bioactivity involves several stages, from ligand and protein preparation to simulation and analysis.

Caption: General workflow for in silico prediction of bioactivity.

Molecular Docking Protocol (Example: HMG-CoA Reductase)

-

Protein Preparation: The crystal structure of HMG-CoA reductase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. The protein structure is optimized by adding hydrogen atoms and assigning correct bond orders using software like Schrödinger's Protein Preparation Wizard or AutoDock Tools.[1][12]

-

Ligand Preparation: The 3D structure of 6-Gingerdione is generated and optimized to its lowest energy conformation.

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

-

Docking Simulation: Software such as AutoDock 5.4 or Glide is used to perform the docking calculations, which predict the binding conformation and affinity of the ligand to the protein.[12] The results are scored based on binding energy (kcal/mol).[12]

Molecular Dynamics (MD) Simulation Protocol

-

System Setup: The best-docked complex (protein-ligand) from the molecular docking step is used as the starting structure. The complex is solvated in a water box with appropriate ions to neutralize the system.

-

Simulation: MD simulations are performed using software like GROMACS.[12] The simulation typically runs for a duration of nanoseconds (e.g., 100 ns) to observe the stability of the protein-ligand interaction over time.[6]

-

Analysis: Trajectories are analyzed to assess the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and hydrogen bond interactions to confirm the stability of the binding.

In Vitro Validation: IKKβ Kinase Assay

-

Reaction Mixture: Recombinant IKKβ enzyme is incubated in a kinase assay buffer containing the substrate (e.g., a peptide derived from IκBα) and ATP.

-

Inhibition Test: The reaction is carried out in the presence and absence of varying concentrations of 1-dehydro-[8]-gingerdione.

-

Detection: The phosphorylation of the substrate is measured, typically using immunoblotting or a radiometric assay, to determine the catalytic activity of IKKβ.[3][9] A reduction in substrate phosphorylation in the presence of the compound indicates direct inhibition.

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways modulated by Gingerdiones, as predicted by in silico studies and confirmed by experimental data.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Promotion of the Ferroptosis pathway in cancer cells by this compound.

Conclusion and Future Directions

In silico prediction has proven to be a powerful tool for understanding the bioactivity of Gingerdiones. Molecular docking and dynamics simulations have successfully identified key molecular targets and elucidated mechanisms of action, which have been subsequently validated through rigorous in vitro and in vivo experiments.[1][3] The convergence of computational predictions with experimental evidence strongly supports the therapeutic potential of Gingerdiones in cancer, inflammation, and metabolic disorders.

Future research should focus on expanding the range of targets investigated through computational screening, exploring potential off-target effects, and using more advanced machine learning and QSAR models to predict the activity of novel this compound derivatives.[14] This integrated approach will continue to accelerate the translation of these promising natural compounds into clinical applications.

References

- 1. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Active ingredients of ginger as potential candidates in the prevention and treatment of diseases via modulation of biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. itjfs.com [itjfs.com]

- 5. scispace.com [scispace.com]

- 6. Ginger (Zingiber officinale) phytochemicals-gingerenone-A and shogaol inhibit SaHPPK: molecular docking, molecular dynamics simulations and in vitro approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journal.formosapublisher.org [journal.formosapublisher.org]

- 9. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. In vitro antioxidant and anti-inflammatory activities of 1-dehydro-[6]-gingerdione, 6-shogaol, 6-dehydroshogaol and hexahydrocurcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. journal2.unfari.ac.id [journal2.unfari.ac.id]

- 14. In-silico prediction of anti-breast cancer activity of ginger (Zingiber officinale) using machine learning techniques - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Gingerdiones: A Technical Guide to Unraveling Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the therapeutic targets of gingerdiones, potent bioactive compounds derived from ginger. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms of action, supported by quantitative data, detailed experimental protocols, and clear visualizations of the core signaling pathways.

Core Therapeutic Targets and Mechanisms of Action

Gingerdiones have emerged as promising therapeutic agents with significant potential in oncology and inflammatory diseases. Two prominent derivatives, 1-dehydro-6-gingerdione and 1-dehydro-10-gingerdione , have been a primary focus of research, demonstrating distinct yet powerful mechanisms of action.

1.1. Anticancer Activity: Induction of Ferroptosis by 1-Dehydro-6-Gingerdione

1-dehydro-6-gingerdione has shown potent cytotoxic effects against various cancer cell lines, with a primary mechanism identified as the induction of ferroptosis, a form of iron-dependent programmed cell death.[1][2][3] This process is characterized by the accumulation of lipid reactive oxygen species (ROS) and is a promising avenue for cancer therapy, particularly for treatment-resistant cancers.

The key molecular players in 1-dehydro-6-gingerdione-induced ferroptosis include:

-

Heme Oxygenase-1 (HO-1): An enzyme involved in heme catabolism, which can release free iron and contribute to oxidative stress.

-

Autophagy-related 7 (ATG7) and LC3B: Proteins essential for the autophagy process, which can contribute to ferroptosis by degrading ferritin, an iron-storage protein.

-

Ferritin Heavy Chain 1 (FTH1): A key component of the ferritin complex, its degradation leads to an increase in the intracellular labile iron pool, a critical step in ferroptosis.

1.2. Anti-inflammatory Activity: Inhibition of the NF-κB Pathway by 1-Dehydro-10-Gingerdione

1-dehydro-10-gingerdione exhibits significant anti-inflammatory properties by directly targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] This pathway is a central regulator of inflammation, and its dysregulation is implicated in numerous chronic inflammatory diseases.

The primary molecular target of 1-dehydro-10-gingerdione is:

-

IκB Kinase β (IKKβ): A critical kinase that phosphorylates the inhibitor of NF-κB (IκBα), leading to its degradation and the subsequent activation of NF-κB. By inhibiting IKKβ, 1-dehydro-10-gingerdione prevents the activation of NF-κB and the transcription of pro-inflammatory genes.

Quantitative Data on Gingerdione Efficacy

The following tables summarize the available quantitative data on the efficacy of various this compound derivatives in both anticancer and anti-inflammatory assays. This data provides a basis for comparing the potency of these compounds and for guiding future drug development efforts.

| Compound | Cell Line | Assay | IC50 Value | Reference |

| 1-Dehydro-6-gingerdione | MDA-MB-231 (Breast Cancer) | MTT Assay | 71.13 μM | [5] |

| HCC-38 (Breast Cancer) | MTT Assay | Not explicitly stated, but showed dose-dependent cytotoxicity | [5] | |

| RAW 264.7 (Macrophage) | Nitric Oxide Synthesis Inhibition | 5.80 ± 1.27 to 25.06 ± 4.86 μM | ||

| 1-Dehydro-10-gingerdione | RAW 264.7 (Macrophage) | iNOS Promoter Activity | 12 µM | [4] |

| RAW 264.7 (Macrophage) | COX-2 Promoter Activity | 14 µM | [4] | |

| RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | 13 µM | [4] | |

| RAW 264.7 (Macrophage) | Prostaglandin E2 (PGE2) Production | 9 µM | [4] | |

| 6-Gingerol | HCT-116 (Colon Cancer) | MTT Assay | 160.42 μM | [6] |

| H-1299 (Lung Cancer) | MTT Assay | 136.73 μM | [6] | |

| MDA-MB-231 (Breast Cancer) | MTT Assay | ~200 µM | [7] | |

| MCF-7 (Breast Cancer) | MTT Assay | ~200 µM | [7] | |

| SSi6 (Semi-synthetic 6-gingerol derivative) | MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Viability (MTS) | 22.90 ± 0.35 μM | [8] |

| MCF-10A (Non-tumor breast cells) | Cell Viability (MTS) | 34.17 ± 2.49 μM | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of gingerdiones.

3.1. Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of gingerdiones on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

3.2. Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after treatment with gingerdiones.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Compound Treatment: Treat the cells with different concentrations of the this compound for 24 hours.

-

Incubation: Replace the medium with fresh, drug-free medium and incubate for 10-14 days, or until visible colonies are formed.

-

Colony Staining: Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with 0.5% crystal violet solution for 30 minutes.

-

Colony Counting: After washing with water and air-drying, count the number of colonies (typically defined as a cluster of ≥50 cells).

3.3. Western Blot Analysis

This technique is used to detect the expression levels of specific proteins involved in the signaling pathways affected by gingerdiones.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., HO-1, FTH1, p-IκBα, IκBα, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3.4. IKKβ Kinase Assay

This assay measures the enzymatic activity of IKKβ to determine the inhibitory effect of gingerdiones.

-

Reaction Setup: In a kinase assay buffer, combine recombinant IKKβ enzyme with its substrate (e.g., a peptide corresponding to the phosphorylation site of IκBα) and ATP.

-

Compound Addition: Add different concentrations of the this compound or a known IKKβ inhibitor (positive control).

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactive labeling with ³²P-ATP and autoradiography, or using phosphorylation-specific antibodies in an ELISA or Western blot format.

-

Data Analysis: Determine the percentage of IKKβ inhibition and calculate the IC50 value of the this compound.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the therapeutic effects of gingerdiones.

Caption: 1-Dehydro-6-gingerdione induces ferroptosis by promoting lipid ROS accumulation.

Caption: 1-Dehydro-10-gingerdione inhibits the NF-κB pathway by targeting IKKβ.

Caption: General experimental workflow for investigating the therapeutic effects of gingerdiones.

References

- 1. 1-Dehydro-6-Gingerdione Exerts Anticancer Effects on MDA-MB-231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-gingerdiols as the major metabolites of 6-gingerol in cancer cells and in mice and their cytotoxic effects on human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Dehydro-[10]-gingerdione from ginger inhibits IKKβ activity for NF-κB activation and suppresses NF-κB-regulated expression of inflammatory genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1‐Dehydro‐6‐this compound Exerts Anticancer Effects on MDA‐MB‐231 Cells and in the Xenograft Mouse Model by Promoting the Ferroptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Gingerdiols as the Major Metabolites of 6-Gingerol in Cancer Cells and in Mice and Their Cytotoxic Effects on Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potential Antitumor Effects of 6-Gingerol in p53-Dependent Mitochondrial Apoptosis and Inhibition of Tumor Sphere Formation in Breast Cancer Cells [mdpi.com]

- 8. [6]-Gingerol-Derived Semi-Synthetic Compound SSi6 Inhibits Tumor Growth and Metastatic Dissemination in Triple-Negative Breast Cancer Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Gingerdione from 6-Gingerol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the semi-synthesis of 6-gingerdione from its natural precursor, 6-gingerol. This conversion is a valuable tool for researchers investigating the therapeutic potential of ginger-derived compounds, as it allows for the generation of a less abundant but biologically active derivative. The protocols outlined below are based on established chemical transformations and are intended to be a guide for laboratory synthesis.

Introduction

6-Gingerol is the most abundant pungent phenolic compound found in fresh ginger (Zingiber officinale). It is known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. 6-Gingerdione, a derivative of 6-gingerol, is also a constituent of ginger, albeit in lower concentrations. Research suggests that 6-gingerdione may possess unique or enhanced biological activities, making its targeted synthesis a key area of interest for drug discovery and development.

The semi-synthesis of 6-gingerdione from 6-gingerol is typically achieved through a three-step process:

-

Selective Protection: The secondary hydroxyl group of 6-gingerol is protected to prevent its oxidation in the subsequent step. A common protecting group for this purpose is the tert-butyldimethylsilyl (TBDMS) ether.

-

Oxidation: The protected 6-gingerol is then oxidized to the corresponding diketone using a mild oxidizing agent, such as Dess-Martin periodinane (DMP).

-

Deprotection: Finally, the protecting group is removed to yield 6-gingerdione.

This document provides detailed experimental protocols for each of these steps, along with data presentation tables and visualizations of the synthetic workflow and relevant signaling pathways.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Yields

| Step | Reaction | Key Reagents | Expected Yield (%) |

| 1 | Protection of 6-Gingerol | TBDMS-Cl, Imidazole | 85-95 |

| 2 | Oxidation | Dess-Martin Periodinane | 80-90 |

| 3 | Deprotection | TBAF | 75-85 |

| Overall | Synthesis of 6-Gingerdione | 54-73 |

Table 2: Spectroscopic Data for 6-Gingerdione

| Technique | Data |

| ¹H NMR | Assignments to be confirmed by experimental data. |

| (CDCl₃, 400 MHz) δ (ppm) | |

| ¹³C NMR | Assignments to be confirmed by experimental data. |

| (CDCl₃, 100 MHz) δ (ppm) | |

| Mass Spec (HRMS) | C₁₇H₂₄O₄ |

| Calculated [M+H]⁺ | 293.1747 |

| Observed [M+H]⁺ | To be determined experimentally. |

Experimental Protocols

Protocol 1: Isolation and Purification of 6-Gingerol from Ginger Extract

This protocol describes the initial step of obtaining the starting material, 6-gingerol, from a commercially available ginger extract.

Materials:

-

Ginger extract

-

Silica gel for flash chromatography

-

n-Hexane (analytical grade)

-

Acetone (analytical grade)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

Dissolve the crude ginger extract in a minimal amount of acetone.

-

Adsorb the dissolved extract onto a small amount of silica gel by concentrating the mixture to dryness using a rotary evaporator.

-

Prepare a flash chromatography column with silica gel packed in n-hexane.

-

Load the dried, adsorbed sample onto the top of the column.

-

Elute the column with a gradient of acetone in n-hexane (e.g., starting from 100% n-hexane and gradually increasing to 10% acetone).

-

Monitor the fractions by TLC, visualizing with a UV lamp and/or an appropriate staining agent (e.g., potassium permanganate).

-

Combine the fractions containing pure 6-gingerol, as identified by comparison with a standard or by spectroscopic analysis.

-

Concentrate the combined fractions under reduced pressure to obtain 6-gingerol as a pale yellow oil.

Protocol 2: Synthesis of 6-Gingerdione from 6-Gingerol

This protocol details the three-step conversion of 6-gingerol to 6-gingerdione.

Step 1: Protection of the Secondary Hydroxyl Group of 6-Gingerol

Materials:

-

6-Gingerol (1 equivalent)

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents)

-

Imidazole (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve 6-gingerol in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add imidazole to the solution and stir until it dissolves.

-

Add TBDMS-Cl to the reaction mixture and stir at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

-

Quench the reaction by adding water and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to yield the TBDMS-protected 6-gingerol.

Step 2: Oxidation of TBDMS-Protected 6-Gingerol to the Diketone

Materials:

-

TBDMS-protected 6-gingerol (1 equivalent)

-

Dess-Martin periodinane (DMP, 1.5 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or argon atmosphere setup

Procedure:

-

Dissolve the TBDMS-protected 6-gingerol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add Dess-Martin periodinane to the solution in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC (typically 1-3 hours).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

-

Stir vigorously until the two layers are clear.

-

Separate the layers and extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, TBDMS-protected 6-gingerdione, can often be used in the next step without further purification. If necessary, it can be purified by flash column chromatography.

Step 3: Deprotection of the TBDMS Group to Yield 6-Gingerdione

Materials:

-

TBDMS-protected 6-gingerdione (1 equivalent)

-

Tetrabutylammonium fluoride (TBAF, 1 M solution in THF, 1.2 equivalents)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-